molecular formula C12H19N5S B4765044 4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine

4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine

Cat. No. B4765044
M. Wt: 265.38 g/mol
InChI Key: PFGDVWJWDYYQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have unique properties that make it useful for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine involves the use of ultraviolet light. When exposed to ultraviolet light, the compound undergoes a photoreactive reaction that results in the formation of a covalent bond between the compound and nearby molecules. This covalent bond is stable and irreversible, making it useful for identifying protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine are limited to its use in laboratory experiments. The compound has no known physiological effects in vivo and is not used as a drug or medication.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine is its ability to crosslink proteins with high specificity. The compound can be used to identify protein-protein interactions in complex mixtures, making it useful for studying various biological processes. However, the compound has some limitations, including its sensitivity to ultraviolet light, which limits its use in certain experimental conditions.

Future Directions

There are several future directions for research on 4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine. One area of research is the development of new derivatives of the compound that have improved properties such as increased stability and specificity. Another area of research is the use of the compound in vivo to study protein-protein interactions in living organisms. Finally, the compound could be used in the development of new drugs or therapies that target specific protein-protein interactions.

Scientific Research Applications

The 4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine has been used in various scientific research applications. One of the primary uses of this compound is in the study of protein-protein interactions. The compound is used to crosslink proteins and identify their interaction partners. This information is crucial for understanding various biological processes such as signal transduction, gene expression, and cell cycle regulation.

properties

IUPAC Name

4-(3-butylsulfanyldiazirin-1-yl)-5-ethyl-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5S/c1-4-6-7-18-12-16-17(12)10-9(5-2)8(3)14-11(13)15-10/h4-7H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGDVWJWDYYQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN1C2=NC(=NC(=C2CC)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidinamine, 4-[3-(butylthio)-1H-1,2-diazirin-1-yl]-5-ethyl-6-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine
Reactant of Route 2
4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine
Reactant of Route 3
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4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine
Reactant of Route 4
4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine
Reactant of Route 6
4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.